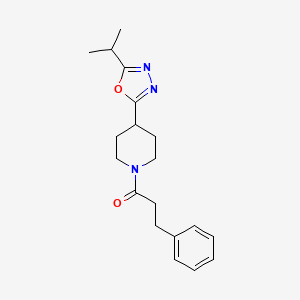

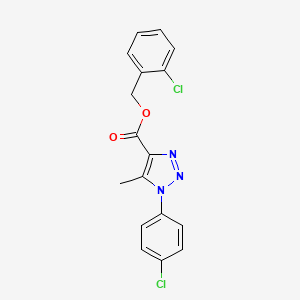

2-chlorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of this compound can’t be determined without experimental data such as X-ray crystallography or NMR spectroscopy. Similar compounds often have complex structures with multiple rings .科学的研究の応用

Corrosion Inhibition

One significant application of triazole derivatives is in the field of corrosion inhibition. For instance, a study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated its effectiveness in inhibiting mild steel corrosion in acidic media, showcasing inhibition efficiencies up to 99% in 1 M hydrochloric acid and 80% in 0.5 M sulfuric acid. This highlights the compound's potential in protecting metal surfaces from corrosion in industrial settings (Lagrenée et al., 2002).

Gas Sorption

Another application is found in the construction of metal-organic frameworks (MOFs) for selective gas sorption. A bifunctional organic linker incorporating both carboxylate and triazole groups was used to build a dynamic MOF that exhibits highly selective sorption of CO2 over N2 and CH4 at room temperature. This demonstrates the compound's utility in gas storage and separation technologies, which are critical for environmental protection and industrial processes (Chen et al., 2015).

Molecular Interactions

The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including triazole derivatives with α-ketoester functionality, sheds light on the molecular interactions that govern the assembly of compounds in the solid state. This research contributes to our understanding of molecular design principles for developing new materials and pharmaceuticals (Ahmed et al., 2020).

Antimicrobial and Anthelmintic Activities

Research into 3-chlorobenzothiophene-2-carbonylchloride derivatives, including triazole-containing compounds, has shown antimicrobial and anthelmintic activities. These findings suggest potential applications in developing new therapeutic agents against various microbial infections and parasitic worms, highlighting the compound's relevance in medical research (Naganagowda & Padmashali, 2010).

作用機序

Safety and Hazards

将来の方向性

The future directions for this compound would depend on its intended applications. If it has potential therapeutic properties, future research could involve further pharmacological testing. If it’s intended for use in materials science or another field, future research could involve studying its physical properties or how it reacts with other substances .

特性

IUPAC Name |

(2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWIQZBZGGLWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607953.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2607954.png)

![6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one](/img/structure/B2607955.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2607961.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine](/img/structure/B2607962.png)

![2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2607971.png)